Product packaging for Methionine Sulfone(Cat. No.:CAS No. 7314-32-1)

Methionine Sulfone

Cat. No.: B554994
CAS No.: 7314-32-1
M. Wt: 181.21 g/mol
InChI Key: UCUNFLYVYCGDHP-BYPYZUCNSA-N
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Description

Contextualization within Methionine Metabolism and Oxidative Stress Response

Methionine is a vital sulfur-containing amino acid, playing critical roles in protein synthesis, methyl group donation (via S-adenosyl-L-methionine), and as a cellular antioxidant. Under conditions of oxidative stress, methionine residues within proteins and free methionine are susceptible to oxidation by reactive oxygen species (ROS) mdpi.comresearchgate.netnih.govopenaccesspub.org. This susceptibility makes methionine a key player in cellular defense mechanisms, where it can scavenge ROS, thereby protecting other cellular components from damage researchgate.netnih.gov.

Formation of L-Methionine Sulfone from Methionine Oxidation Pathways

The oxidation of methionine typically proceeds in stages. Initially, reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can oxidize the sulfur atom of methionine to form methionine sulfoxide (B87167) (MetO) mdpi.comopenaccesspub.orgnih.govreactome.org. Methionine sulfoxide exists as two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide, due to the creation of a chiral center at the sulfur atom reactome.orgnih.govwikipedia.orgnih.govnih.gov. Subsequently, under stronger oxidizing conditions or through a secondary oxidation event, methionine sulfoxide can be further oxidized to methionine sulfone (MetO₂) nih.goviris-biotech.deresearchgate.netashpublications.org. This process represents a downstream pathway in the oxidative modification of methionine.

Irreversible Nature of L-Methionine Sulfone Formation Compared to L-Methionine Sulfoxide

A significant distinction between methionine sulfoxide and this compound lies in their chemical stability and the biological mechanisms available for their interconversion. Methionine sulfoxide (MetO) is generally considered a reversible oxidation product. Cells possess enzymatic systems, primarily methionine sulfoxide reductases (MsrA and MsrB), which can reduce MetO back to methionine nih.govnih.govnih.govwikipedia.orgnih.govashpublications.orgunl.edupnas.orgnih.govmdpi.comresearchgate.net. This reversibility allows MetO to participate in antioxidant repair cycles, where methionine residues can be oxidized and then reduced, effectively scavenging ROS catalytically researchgate.netnih.gov. In contrast, this compound (MetO₂) is characterized as a biologically irreversible oxidation product ashpublications.org. Unlike MetO, there are no known enzymatic pathways that can reduce this compound back to methionine or methionine sulfoxide under physiological conditions nih.govashpublications.org.

L-Methionine Sulfone as an End Product of Methionine Oxidation

Given its formation from the further oxidation of methionine sulfoxide and its inherent biological irreversibility, L-methionine sulfone is recognized as a terminal product in the methionine oxidation cascade nih.goviris-biotech.deresearchgate.netashpublications.org. While methionine sulfoxide can be considered a transient or repairable intermediate, this compound represents a stable end-point of oxidative modification.

Significance of L-Methionine Sulfone in Biological Systems: A Research Perspective

The presence and implications of L-methionine sulfone in biological systems are primarily understood through its role as a stable metabolite and an indicator of cumulative oxidative damage.

Role as an Animal Metabolite in Specific Organisms

L-methionine sulfone has been identified as an animal metabolite nih.govebi.ac.uk. Its presence has been documented in various organisms, including insects and plants, such as Bombyx mori (silkworm), Arabidopsis thaliana (thale cress), and Solanum lycopersicum (tomato) nih.gov. In mammalian models, studies have indicated that rats possess a limited capacity to metabolize methionine sulfoxide, and L-methionine sulfone, specifically, was found not to support weight gain in weanling rats, suggesting it is not readily utilized as a nutrient ebi.ac.uk. Nevertheless, L-methionine sulfone is utilized in some animal feed formulations to support growth and health chemimpex.comcymitquimica.com.

Implications in Cellular and Metabolic Processes

The involvement of L-methionine sulfone in metabolic pathways underscores its role in maintaining the redox balance of sulfur-containing compounds within cells smolecule.com. Unlike methionine and methionine sulfoxide, which are actively managed by cellular repair enzymes, this compound represents a stable, oxidized state researchgate.netnih.govnih.govashpublications.org. The oxidation of methionine residues to the sulfone form can lead to alterations in protein structure and function frontiersin.orgbiorxiv.org. While the primary focus of research on methionine's role in cellular signaling often centers on the reversible oxidation of methionine sulfoxide, the accumulation of this compound can serve as a marker for the extent of oxidative insult. Its noted stability and solubility also contribute to its utility in biochemical research and formulation applications chemimpex.com.

Comparative Analysis of Methionine Oxidation Products

FeatureL-MethionineL-Methionine Sulfoxide (MetO)L-Methionine Sulfone (MetO₂)
Chemical Form Sulfide (B99878)SulfoxideSulfone
Formation Pathway Essential amino acidOxidation of Methionine by ROS (e.g., H₂O₂)Further oxidation of L-Methionine Sulfoxide
Reversibility N/AReversible; reduced by MsrA/MsrBBiologically Irreversible
Enzymatic Reduction N/ACatalyzed by Methionine Sulfoxide Reductases (MsrA, MsrB)No known enzymatic reduction pathways
Biological Role Protein synthesis, methyl donor, antioxidantAntioxidant repair, potential signaling, ROS scavengerStable oxidation product, metabolite, marker of oxidative damage
Organismal Presence UbiquitousWidely present, levels increase with age/oxidative stressReported in Bombyx mori, Arabidopsis thaliana, S. lycopersicum; utilized in animal feed

Organisms Reporting L-Methionine Sulfone Presence

OrganismBiological ClassificationKey Observation
Bombyx moriInsectL-methionine sulfone has been reported in this organism.
Arabidopsis thalianaPlantL-methionine sulfone has been reported in this organism.
Solanum lycopersicumPlantL-methionine sulfone has been reported in this organism.
Rattus norvegicusMammal (Rat)Limited capacity to utilize methionine sulfoxide; L-methionine sulfone did not support weight gain in weanling rats, indicating poor utilization.

Compound Name Table:

L-Methionine

L-Methionine sulfone

L-Methionine sulfoxide

Methionine-S-sulfoxide

Methionine-R-sulfoxide

S-adenosyl-L-methionine

Dehydromethionine (DHM)

Norleucine (Nle)

Azidohomoalanine (Aha)

Cysteine

Glutathione (B108866) (GSH)

Glutathione disulfide (GSSG)

Hydrogen sulfide (H₂S)

Taurine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO4S B554994 Methionine Sulfone CAS No. 7314-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-methylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUNFLYVYCGDHP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7314-32-1
Record name L-Methionine sulfone
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Record name Methionine sulfone
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Record name (S)-amino-4-(methylsulphonyl)butyric acid
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Record name METHIONINE SULFONE
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Mechanisms of Action and Biological Interactions of L Methionine Sulfone

Enzymatic and Protein Interactions

L-Methionine Sulfone as a Substrate and Complexing Agent in Enzyme Studies

L-Methionine sulfone serves as a valuable tool in biochemical research, acting as a substrate analog or a complexing agent in studies investigating the structure and function of various enzymes. Its chemical structure, featuring a sulfone group instead of the thioether group found in methionine, allows it to mimic certain intermediate states or binding interactions within enzyme active sites.

Glutamate (B1630785) synthase (GltS) is a critical enzyme in amino acid biosynthesis, catalyzing the reductive amination of 2-oxoglutarate with the amide group of L-glutamine. L-Methionine sulfone has been employed in structural and computational studies of GltS. It acts as a glutamine analog that mimics the tetrahedral transient species formed during glutamine hydrolysis nih.govnih.govresearchgate.net. Binding of L-methionine sulfone to the glutaminase (B10826351) domain of GltS induces a coordinated rigid-body motion, leading to an inactive conformation of the enzyme, as observed in crystal structures nih.govnih.govresearchgate.net. Molecular dynamics simulations have further elucidated how substrates, including L-methionine sulfone, regulate the catalytic cycle and conformational flexibility of GltS nih.govnih.govresearchgate.net. In studies of Escherichia coli glutamate synthase, L-methionine sulfone has been characterized as a dead-end inhibitor, consistent with a two-site ping-pong kinetic mechanism acs.org.

Gamma-glutamyl transpeptidase (GGT) is an enzyme involved in glutathione (B108866) metabolism and amino acid transport. Research indicates that GGT exhibits stereospecificity in its interactions with methionine derivatives. Notably, while L-methionine sulfoxide (B87167) is recognized and processed by GGT, L-methionine sulfone and L-methionine sulfoximine (B86345) are generally not recognized by the enzyme researchgate.netresearchgate.net. This lack of recognition suggests that L-methionine sulfone does not serve as a substrate or potent inhibitor for GGT through its typical substrate binding sites.

L-Methionine γ-lyase (MGL) is an enzyme that catalyzes the γ-elimination of L-methionine. Studies have investigated the interaction of L-methionine sulfone with MGL, finding that it can act as a substrate or analog. When used as a substrate for L-methionine γ-lyase from Brevibacterium linens BL2, L-methionine sulfone resulted in a significant decrease in enzyme activity, over 50%, compared to its activity with L-methionine researchgate.net. Further kinetic studies with MGL from P. gingivalis (MGL_Pg) reported a turnover number (kcat) of 1638 min⁻¹ for L-methionine sulfone, indicating it can be processed by the enzyme, albeit with different kinetic parameters than L-methionine itself nih.gov.

EnzymeSubstrate/AnalogueObservation/Kinetic ParameterReference
L-Methionine γ-lyase (MGL)L-Methionine sulfone>50% decrease in activity (vs. L-Met) researchgate.net
L-Methionine γ-lyase (MGL_Pg)L-Methionine sulfonekcat = 1638 min⁻¹ nih.gov

Modulation of Protein Synthesis and Function

The cellular availability of amino acids, particularly methionine, is crucial for protein synthesis. L-Methionine sulfone can interfere with this process.

L-Methionine sulfone has been shown to inhibit protein synthesis by competitively inhibiting the uptake of methionine into cells biosynth.com. This mechanism suggests that L-methionine sulfone can bind to the cellular transport systems responsible for importing methionine, thereby reducing the intracellular supply of this essential amino acid required for the elongation phase of protein synthesis.

L Methionine Sulfone in Cellular and Neurobiological Contexts

Cellular Metabolism and Regulation

The metabolic role of L-methionine sulfone is distinct from other sulfur-containing amino acids. Its formation and function are context-dependent, ranging from being a metabolic dead-end in most organisms to having a specialized role in certain species.

L-methionine is a sulfur-containing essential amino acid crucial for protein synthesis and as a precursor for other vital compounds like S-adenosylmethionine (SAM), cysteine, and glutathione (B108866). wikipedia.orgnih.gov The sulfur atom in methionine is susceptible to oxidation by reactive oxygen species (ROS). arizona.edunih.gov This oxidation is a stepwise process.

The initial oxidation converts methionine to L-methionine sulfoxide (B87167). arizona.edu This reaction is reversible, catalyzed by the enzyme methionine sulfoxide reductase (Msr), which plays a crucial role in repairing oxidative damage to proteins. nih.govnih.gov However, further oxidation of L-methionine sulfoxide by strong oxidants leads to the formation of L-methionine sulfone. arizona.edunih.gov This second oxidation step is considered effectively irreversible in vivo. arizona.edunih.gov

Nutritionally, L-methionine sulfone is unavailable for metabolic activities in the body. researchgate.net While its precursor, methionine sulfoxide, can be partially utilized depending on dietary conditions, the sulfone form cannot be used for metabolic functions. researchgate.net Analytical methods that quantify total methionine by oxidizing all forms to methionine sulfone can potentially overestimate the amount of nutritionally available methionine in processed foods where oxidation may have occurred. researchgate.net

In specific biological contexts, L-methionine sulfone has been observed to have a defined role. Research on the pupae of the silkworm, Bombyx mori, has identified L-methionine sulfone as a polar constituent that appears during the pupal stage. nih.govebi.ac.uk Studies have indicated that L-methionine sulfone, along with γ-cyclic di-L-glutamate, may be involved in the process of ammonia (B1221849) assimilation within the pupae. nih.govoup.comjst.go.jp The presence of L-methionine sulfone is stage-specific, as it is not detected in other life stages of the insect, such as eggs, larvae, or adults, nor in their excrement. ebi.ac.uk This suggests a specialized biochemical function during metamorphosis. nih.govebi.ac.uk

Research Finding in Bombyx mori PupaeReference
L-methionine sulfone is a polar constituent identified in a methanol (B129727) extract of the pupae. ebi.ac.uk
Its presence, along with γ-cyclic di-L-glutamate, is correlated with ammonia assimilation. nih.govoup.comjst.go.jp
The compound is not detected in other life stages (eggs, larvae, adults) or excrement. ebi.ac.uk
The stage-specific expression suggests a potential role in inducing diapause. ebi.ac.uk

Neurobiological Implications and Neurotoxicity Research

The oxidation of methionine residues in proteins is increasingly recognized as a critical factor in neurobiology, particularly in the context of neurodegenerative diseases and conditions of high oxidative stress.

The oxidation state of methionine significantly influences its neurotoxic potential. Studies comparing L-methionine and its oxidized derivatives—L-methionine sulfoxide and L-methionine sulfone—have revealed distinct effects on neuronal cells and models of neurological disease. High levels of methionine and its immediate metabolite, methionine sulfoxide, have been associated with neurological dysfunction and oxidative stress. researchgate.netresearchgate.net However, the impact of further oxidation on neurotoxicity is particularly relevant in diseases marked by oxidative stress, such as Alzheimer's disease. nih.gov

Research focusing on the amyloid-beta (Aβ) peptide, central to Alzheimer's pathology, has shown that the oxidation of its methionine-35 (Met35) residue alters its toxicity. Oxidation of Met35 to methionine sulfoxide has been reported to decrease the neurotoxicity and aggregation of the Aβ peptide. nih.govresearchgate.netacs.org In stark contrast, the oxidation of Met35 to this compound results in a peptide with toxicity levels similar to that of the original, unoxidized Aβ. nih.govresearchgate.netacs.org

Methionine Oxidation ProductEffect on Neurotoxicity (in Aβ models)Reference
L-Methionine (unoxidized)Associated with neurotoxicity and oxidative stress. nih.govpsu.edu
L-Methionine SulfoxideDecreased neurotoxicity and aggregation compared to unoxidized form. nih.govresearchgate.netacs.org
L-Methionine SulfoneToxicity is similar to the unoxidized form. nih.govresearchgate.netacs.org

Oxidative stress is a key feature of the Alzheimer's disease (AD) brain, and the Aβ peptide itself is a source of such stress. nih.govqmul.ac.uk The single methionine residue at position 35 (Met35) within Aβ is highly susceptible to oxidation. mdpi.com While a significant portion of Aβ found in amyloid plaques contains methionine sulfoxide, the potential for further oxidation to this compound exists under conditions of intense oxidative stress. nih.govqmul.ac.uk

Studies have shown that while converting Met35 to a sulfoxide reduces Aβ's neurotoxic effects, this is not the case for the sulfone form. nih.govnih.gov The Aβ peptide with Met35 oxidized to a sulfone retains a level of toxicity comparable to the native, unoxidized peptide. nih.govacs.org This suggests that the irreversible oxidation to sulfone could be a significant and persistent form of damage in the AD brain, as it is not repaired by the methionine sulfoxide reductase system. nih.govnih.gov The continued toxicity of the sulfone-modified Aβ implies that this specific oxidative modification may contribute to the ongoing neurodegeneration seen in Alzheimer's disease. nih.gov

Hypermethioninemia, a condition characterized by elevated levels of methionine in the blood, can lead to severe neurological impairments. nih.govmedlink.com The neurotoxicity is believed to stem from high levels of methionine and its metabolites, which would include L-methionine sulfone under conditions of associated oxidative stress. researchgate.netnih.gov Research using animal models of hypermethioninemia has elucidated several mechanisms underlying the resulting neurological dysfunction.

These mechanisms include:

Induction of Oxidative Stress: High levels of methionine have been shown to induce oxidative stress in the brain. nih.govmedlink.com This environment promotes the oxidation of methionine to its sulfoxide and sulfone forms.

Alteration of Enzyme Activity: Studies have reported a decrease in the activity of Na+,K+-ATPase and an increase in acetylcholinesterase activity in the brain, which can disrupt neuronal function and signaling. nih.govmedlink.com

Neuroinflammation: Chronic administration of methionine can enhance the activation of microglia, the brain's resident immune cells, leading to a state of neuroinflammation that is characteristic of neurodegenerative diseases. researchgate.net

Impaired Neurogenesis: Elevated methionine levels have been linked to a decrease in the generation of new neurons (neurogenesis) in the hippocampus, a brain region critical for memory. researchgate.net

Apoptosis: Acute administration of methionine and methionine sulfoxide has been shown to induce apoptosis (programmed cell death) in the cerebral cortex of rats. researchgate.net

Mechanisms of L-Methionine Sulfone-Related Neurological Dysfunction (e.g., in hypermethioninemia models)

Association with Oxidative Stress and DNA Damage

L-methionine sulfone is the further oxidized form of the amino acid methionine, created when methionine sulfoxide is subjected to additional oxidation. asm.orgmdpi.com Its formation is strongly associated with conditions of severe oxidative stress, where reactive oxygen species (ROS) overwhelm the cell's protective mechanisms. asm.org Methionine is one of the amino acids most susceptible to oxidation by ROS. iris-biotech.de The initial oxidation converts methionine to methionine sulfoxide (MetO), a reaction that is often reversible. wikipedia.org However, prolonged or intense exposure to ROS can lead to the subsequent, irreversible oxidation of methionine sulfoxide into this compound. asm.orgmdpi.com

The presence of L-methionine sulfone in biological systems is therefore considered a marker of significant oxidative damage to proteins. asm.org High levels of methionine and its metabolite, methionine sulfoxide, have been shown in studies on rat cerebral cortex to be associated with neurotoxicity, including increased DNA damage. researchgate.netresearchgate.net While these studies did not measure L-methionine sulfone directly, its formation represents the endpoint of this oxidative cascade, implying a state of cellular stress where damage to other macromolecules like DNA is likely. researchgate.net The accumulation of oxidized methionine residues is linked to increased ROS production in a vicious cycle, which can also damage mitochondrial DNA. mdpi.com

Oxidative Stress ParameterObserved Effects of Methionine (Met) and Methionine Sulfoxide (MetO) Administration in Rat Cerebral CortexImplication for L-Methionine Sulfone
DNA Damage (Comet Assay)Increased DNA damage was observed 3 hours after administration of Met and MetO. researchgate.netIndicates that the oxidative conditions leading to sulfone formation are genotoxic.
Cell ViabilityReduced by Met and MetO administration after 3 hours. researchgate.netSuggests the level of oxidative stress required for sulfone formation is cytotoxic.
ApoptosisEnhanced early and late apoptosis was observed with Met and MetO treatment. researchgate.netFormation of irreversible sulfone likely correlates with the triggering of programmed cell death pathways.
Mitochondrial PotentialDecreased by MetO administration, indicating mitochondrial dysfunction. researchgate.netMitochondrial damage is a key source of ROS that can drive the oxidation of methionine to its sulfone form.
Alterations in Antioxidant Systems

The formation of L-methionine sulfone is intrinsically linked to the state of cellular antioxidant systems, particularly the methionine sulfoxide reductase (Msr) system. tandfonline.comnih.gov This enzymatic system, comprising MsrA and MsrB, is a critical antioxidant defense mechanism that specifically repairs oxidized methionine residues by reducing methionine sulfoxide (MetO) back to methionine. mdpi.comopenaccesspub.org This repair process allows proteins to regain their function and enables methionine residues to act as recyclable ROS scavengers. wikipedia.org

Crucially, the Msr system cannot reduce this compound. mdpi.com Therefore, the formation of L-methionine sulfone represents a state where the Msr antioxidant system has been overwhelmed or has failed, leading to permanent, irreversible damage to the affected protein. asm.orgmdpi.com This can occur under conditions of extreme oxidative stress where the rate of MetO formation exceeds the capacity of the Msr enzymes, or when the Msr enzymes themselves are inactivated by high levels of ROS. tandfonline.com The accumulation of this compound thus signifies a critical failure in this specific protein repair pathway. Furthermore, the broader antioxidant network is also impacted. Methionine metabolism is a source for other key antioxidants, including cysteine, which is a precursor for glutathione (GSH). nih.govmdpi.com Studies show that high levels of methionine metabolites can lead to alterations in the levels of antioxidant enzymes such as catalase and superoxide (B77818) dismutase. researchgate.net

Antioxidant System ComponentFunctionImpact of Severe Oxidative Stress Leading to Sulfone Formation
Methionine Sulfoxide Reductase A (MsrA)Reduces the S-stereoisomer of methionine sulfoxide back to methionine, repairing proteins. nih.govportlandpress.comCannot reduce this compound. Its presence indicates this system was overwhelmed, leading to irreversible damage. mdpi.com
Methionine Sulfoxide Reductase B (MsrB)Reduces the R-stereoisomer of methionine sulfoxide in proteins. portlandpress.comCannot reduce this compound. Its formation signifies a failure of this repair pathway. mdpi.com
Glutathione (GSH)A major cellular antioxidant that directly scavenges ROS. Methionine metabolism provides cysteine for its synthesis. openaccesspub.orgConditions that promote sulfone formation are associated with perturbations in the redox state and levels of related antioxidant enzymes. researchgate.netresearchgate.net
Catalase (CAT) / Superoxide Dismutase (SOD)Key enzymes in detoxifying ROS. mdpi.comTransient increases in Met and MetO can cause decreases in CAT and SOD activity, indicating a compromised antioxidant defense system. researchgate.net

Impact on Brain Function and Behavioral Changes

The irreversible nature of L-methionine sulfone formation has significant implications for neurobiology, as protein structure and function are critical for all aspects of brain activity. The accumulation of oxidized proteins is a hallmark of several neurodegenerative diseases. nih.govportlandpress.com Dysfunction of the Msr system, which prevents the irreversible oxidation of methionine to sulfone, is directly linked to brain diseases and behavioral abnormalities. tandfonline.comnih.gov For instance, mice lacking the MsrA enzyme exhibit abnormal behaviors and altered brain dopamine (B1211576) levels. tandfonline.com

While direct studies on the behavioral impact of L-methionine sulfone are limited, research on diets enriched with L-methionine provides relevant insights. Such diets, which increase the pool of methionine available for oxidation, have been shown to cause neurotoxic effects in wild-type mice. nih.gov These effects include memory impairment, increased levels of amyloid-β peptides and phosphorylated tau protein (hallmarks of Alzheimer's disease), and decreased levels of synaptic proteins. nih.gov The formation of L-methionine sulfone within critical neuronal proteins would contribute to the stable, long-term dysfunction underlying such changes. The oxidation of methionine to sulfoxide and subsequently to sulfone can alter a protein's structure, stability, and function, which can be particularly detrimental in the nervous system. iris-biotech.denih.gov For example, oxidation of methionine residues can affect the activity of key enzymes in the brain, such as catechol-O-methyl transferase (COMT), which is involved in dopamine degradation. nih.gov The irreversible conversion to the sulfone form would permanently lock in this dysfunction, potentially contributing to the pathophysiology of disorders like schizophrenia and Parkinson's disease, where oxidative stress is heavily implicated. tandfonline.comnih.govjneurosci.org

Neurological ContextFindings Associated with Methionine-Induced Oxidative StressPotential Role of L-Methionine Sulfone
Cognition and BehaviorL-methionine-enriched diets in mice lead to memory impairment and loss. nih.gov MsrA knockout mice show abnormal behavior. tandfonline.comIrreversible damage to proteins involved in synaptic plasticity and neurotransmission could be a contributing factor.
NeurodegenerationHigh L-methionine intake increases amyloid-β oligomers and tau phosphorylation. nih.gov Msr dysfunction is linked to Alzheimer's and Parkinson's disease. nih.govPermanent oxidation of key proteins to the sulfone state may promote protein aggregation and neuronal death.
Neurotransmitter SystemsMsrA regulates the activity of COMT, an enzyme that metabolizes dopamine. nih.gov MsrA knockout mice have altered brain dopamine levels. tandfonline.comFormation of this compound in enzymes like COMT could lead to sustained changes in neurotransmitter homeostasis.
Synaptic IntegrityL-methionine-enriched diets decrease levels of synaptic proteins in mice. nih.govThe irreversible damage represented by sulfone formation could lead to a loss of function in essential synaptic proteins, impairing neuronal communication.

Synthesis and Derivatization in Academic Research

Derivative Synthesis and Applications

Boc-L-Methionine Sulfone in Peptide Synthesis Research

Role as a Protecting Group

While L-methionine sulfone itself does not function as a protecting group, its protected derivatives, specifically Boc-L-methionine sulfone (N-tert-butoxycarbonyl-L-methionine sulfone) and Fmoc-L-methionine sulfone (N-fluorenylmethoxycarbonyl-L-methionine sulfone), are instrumental in peptide synthesis. In these compounds, the tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) group is attached to the alpha-amino group of methionine, which has been oxidized to the sulfone state. These protecting groups enable the controlled incorporation of the methionine sulfone residue into peptide chains during solid-phase peptide synthesis (SPPS) or solution-phase methods chemimpex.comchemimpex.com. The presence of the sulfone moiety in these derivatives can also contribute to enhanced solubility and stability of the amino acid derivative, aiding in synthetic procedures chemimpex.comchemimpex.com.

Applications in Drug Development and Biomolecular Studies

L-Methionine sulfone and its derivatives find diverse applications in research, spanning drug discovery, protein studies, and biochemical investigations.

In drug development , Boc-L-methionine sulfone and Fmoc-L-methionine sulfone serve as valuable building blocks for synthesizing peptide-based therapeutics and novel drug candidates. The sulfone group can improve the solubility and stability of pharmaceutical compounds, which are critical factors in drug formulation and efficacy chemimpex.comchemimpex.com. Research also explores the potential of L-methionine sulfone in developing targeted therapies, particularly in cancer studies, by investigating its role in modifying methionine residues in cancer-associated proteins chemimpex.com.

In biomolecular studies , L-methionine sulfone is utilized in several capacities:

Protein Chemistry : It is employed in the production of recombinant proteins to optimize yields and enhance protein quality chemimpex.com. Its application in modifying amino acids aids in studying protein structure and function, contributing to the development of proteins with improved properties chemimpex.com.

Enzyme Studies : L-methionine sulfone acts as a substrate or complexing agent for studying the conformational structures and stereospecificity of enzymes such as glutamate (B1630785) synthase and gamma-glutamyl transpeptidase iris-biotech.desigmaaldrich.comchemicalbook.com.

Bioconjugation : The sulfone group's reactivity makes it useful for conjugating peptides to other biomolecules, which can be beneficial for developing advanced drug delivery systems chemimpex.com.

Analytical Standards : It serves as a standard in mass spectrometry for the accurate identification and quantification of methionine-containing peptides chemimpex.com.

Cellular Regulation : In biological systems, L-methionine sulfone plays a role in regulating cellular functions and protecting against oxidative damage. It acts as a substrate for methionine sulfoxide (B87167) reductases, enzymes crucial for maintaining cellular redox balance by reverting oxidized forms back to their reduced states smolecule.com. It also influences metabolic pathways involving S-adenosyl-L-methionine, a key methyl donor smolecule.com.

Model Organism Studies : L-methionine sulfone has been used to study developmental processes, such as the pupae development of the silkworm Bombyx mori sigmaaldrich.comchemicalbook.com.

Table 2: Utilization Efficiency of Methionine Derivatives in Weanling Rats

CompoundUtilization Efficiency (vs. L-Methionine)Notes
L-Methionine100%Essential amino acid, serves as the baseline for growth.
L-Methionine SulfoxideApproximately 60%Utilized for growth, but with reduced efficiency compared to L-methionine. The rat has a limited capacity to reduce it to methionine.
L-Methionine SulfoneNot utilizedCannot support growth in weanling rats.

Source: nih.gov

Table 3: HPLC Linearity for Amino Acid Analysis

AnalyteLinearity (r²)Notes
Cysteic Acid0.9999Used in conjunction with this compound analysis.
L-Methionine Sulfone1.0000Demonstrates excellent linearity in analytical methods.

Source: shimadzu.com

Compound Name Table:

L-Methionine Sulfone

Boc-L-methionine sulfone

Fmoc-L-methionine sulfone

L-Methionine

L-Methionine Sulfoxide

Analytical Methodologies for L Methionine Sulfone in Research

Spectroscopic Characterization in Research Contexts

FT-IR Spectroscopy for Characterization of Synthesized Compounds

Fourier-transform infrared (FT-IR) spectroscopy is a powerful analytical technique widely employed for the structural elucidation and characterization of synthesized chemical compounds, including derivatives of amino acids like L-Methionine sulfone. This method probes the vibrational modes of molecules, providing a unique spectral fingerprint that can confirm the presence of specific functional groups and verify the success of synthetic transformations. For L-Methionine sulfone, FT-IR spectroscopy is instrumental in identifying the characteristic vibrations associated with the sulfone functional group, thereby confirming its formation from its precursor, L-methionine.

Research indicates that FT-IR spectroscopy has been utilized to confirm the chemical structures of various methionine derivatives, including those containing sulfone moieties nih.govrsc.org. While direct FT-IR data for pure L-Methionine sulfone is not extensively detailed in all available literature, studies examining related compounds and polymer motifs containing sulfone groups offer valuable insights into the expected spectral features.

Key FT-IR Findings for Sulfone Moieties:

Studies involving polymers incorporating sulfone motifs derived from methionine have identified characteristic absorption bands attributable to the sulfone functional group (O=S=O). These findings are crucial for identifying the presence of the sulfone group in synthesized L-Methionine sulfone.

Sulfone (O=S=O) Stretching Vibrations: Research has reported strong absorption bands associated with the symmetric stretching of the sulfone group (O=S=O) in the region of approximately 1299 cm⁻¹ and 1131 cm⁻¹ electrochemsci.org. These specific wavenumbers are indicative of the highly polar S=O bonds within the sulfone structure.

In addition to the sulfone-specific vibrations, FT-IR spectra of L-Methionine sulfone are expected to exhibit characteristic peaks associated with the amino acid backbone, similar to those observed in L-methionine, albeit potentially with subtle shifts due to the oxidation state of the sulfur atom. These include:

Ammonium (B1175870) (NH₃⁺) Vibrations: Symmetric stretching of the ammonium group typically appears in the range of 2950–3002 cm⁻¹ beilstein-journals.org. The symmetric deformation of the ammonium group (δs(NH₃)) is often observed around 1515 cm⁻¹ beilstein-journals.org.

Carboxylate (COO⁻) Vibrations: The stretching vibrations of the carboxylate group (νas(COO⁻) and νs(COO⁻)) are generally found around 1582 cm⁻¹ beilstein-journals.org.

The absence of characteristic peaks associated with the sulfide (B99878) group (e.g., C-S stretching around 685 cm⁻¹) and the presence of the distinct sulfone (O=S=O) stretching vibrations serve as definitive evidence for the successful oxidation of L-methionine to L-Methionine sulfone.

Characteristic FT-IR Absorption Bands for L-Methionine Sulfone

The following table summarizes the expected and observed FT-IR absorption bands relevant to the characterization of L-Methionine sulfone, based on literature data for sulfone motifs and general amino acid features.

Wavenumber (cm⁻¹)AssignmentSource
~1299Sulfone (O=S=O) symmetric stretching vibration electrochemsci.org
~1131Sulfone (O=S=O) symmetric stretching vibration electrochemsci.org
2950–3002Ammonium (NH₃⁺) symmetric stretching vibration beilstein-journals.org
~1515Ammonium (NH₃⁺) symmetric deformation (δs(NH₃)) beilstein-journals.org
~1582Carboxylate (COO⁻) stretching vibrations (νas/νs) beilstein-journals.org

FT-IR spectroscopy, by identifying these key vibrational modes, particularly the signature peaks of the sulfone group, provides a robust method for confirming the synthesis and purity of L-Methionine sulfone in research settings.

Compound List:

L-Methionine sulfone

Future Research Directions and Open Questions

Elucidating the Precise Physiological Roles of Endogenous L-Methionine Sulfone

L-methionine sulfone is recognized as a product of methionine oxidation, a process that can occur under conditions of oxidative stress. Unlike methionine sulfoxide (B87167), which can be enzymatically reduced back to methionine, the formation of L-methionine sulfone is considered an irreversible process in biological systems. researchgate.net This irreversibility suggests that the accumulation of L-methionine sulfone may serve as a cumulative marker of oxidative damage within cells and tissues.

Currently, the precise physiological roles of endogenous L-methionine sulfone are not well understood. It is primarily viewed as a consequence of cellular damage rather than a molecule with a specific signaling or regulatory function. However, its presence in vivo necessitates further investigation into its potential biological activities. Future research should aim to clarify whether L-methionine sulfone is solely a biomarker of oxidative stress or if it actively participates in physiological or pathophysiological pathways. Key open questions include:

Does the endogenous concentration of L-methionine sulfone fluctuate in response to specific physiological stimuli beyond generalized oxidative stress?

Are there specific enzymes or transport systems that interact with free L-methionine sulfone?

Could the accumulation of L-methionine sulfone in long-lived proteins contribute to the aging process?

Answering these questions will be crucial in moving beyond the current understanding of L-methionine sulfone as a mere indicator of damage to potentially uncovering novel biological roles.

Investigation of Specific L-Methionine Sulfone-Protein Interactions and their Functional Consequences

The oxidation of methionine residues within proteins to methionine sulfone can significantly alter protein structure and function. This modification introduces a bulky, polar group that can disrupt hydrophobic interactions and lead to changes in protein conformation, stability, and interactions with other molecules. researchgate.net

A notable and well-studied example of a specific L-methionine sulfone-protein interaction involves human neutrophil elastase (HNE), a destructive serine protease involved in the innate immune response. nih.govnih.gov Research has shown that HNE exhibits a specific preference for substrates containing a this compound residue at the P3 position. nih.gov This interaction can create "super substrates" that are cleaved much more rapidly by HNE, potentially exacerbating tissue damage in inflammatory conditions like chronic obstructive pulmonary disease (COPD). nih.govnih.gov The crystal structure of HNE in complex with an inhibitor containing a methionine sulfonyl group has revealed a unique diglycine motif in the S3 pocket of the enzyme that accommodates the oxidized residue. nih.gov

Future investigations should aim to identify other proteins that specifically recognize and interact with L-methionine sulfone-containing peptides or proteins. This could unveil novel regulatory mechanisms or pathological consequences of this irreversible modification. Important areas for future research include:

Proteome-wide screening: Utilizing advanced proteomic techniques to identify proteins that are susceptible to this compound formation in vivo.

Functional analysis: Characterizing the functional consequences of this compound formation on a wider range of proteins, including enzymes, receptors, and structural proteins.

Structural studies: Using techniques like X-ray crystallography and NMR spectroscopy to determine the structural basis of L-methionine sulfone-protein interactions.

The table below summarizes key findings regarding the interaction between L-methionine sulfone and human neutrophil elastase.

FeatureDescriptionReference
Enzyme Human Neutrophil Elastase (HNE) nih.govnih.gov
Interaction Site S3 pocket of the enzyme nih.gov
Substrate Preference P3 position this compound nih.gov
Functional Consequence Creation of "super substrates" leading to enhanced proteolytic activity nih.govnih.gov
Structural Basis A unique diglycine motif in the HNE S3 pocket accommodates the sulfone group nih.gov

Further Characterization of Neurotoxic Mechanisms Attributed to L-Methionine Sulfone

The accumulation of oxidized proteins is a hallmark of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. tandfonline.commdpi.com While much of the focus has been on methionine sulfoxide, the irreversible nature of L-methionine sulfone suggests it could play a significant role in the long-term progression of these disorders.

Studies have suggested a link between methionine oxidation and the aggregation and toxicity of proteins implicated in neurodegeneration, such as β-amyloid in Alzheimer's disease. researchgate.net The formation of this compound in these proteins could directly influence their propensity to misfold and form toxic aggregates. In vitro studies with models of Parkinson's disease have also highlighted the protective effects of preventing methionine oxidation. mdpi.comresearchgate.net

However, the specific neurotoxic mechanisms directly attributable to L-methionine sulfone remain to be fully elucidated. Future research in this area should focus on:

In vivo models: Utilizing animal models of neurodegenerative diseases to investigate the specific accumulation of L-methionine sulfone in affected brain regions.

Cellular studies: Examining the direct effects of L-methionine sulfone on neuronal viability, mitochondrial function, and cellular stress pathways.

Interaction with disease-related proteins: Investigating how the incorporation of L-methionine sulfone into proteins like α-synuclein and tau affects their aggregation and toxicity.

A deeper understanding of these mechanisms could open new avenues for therapeutic interventions aimed at mitigating the neurotoxic effects of irreversible protein oxidation.

Development of Novel Research Tools and Methodologies for L-Methionine Sulfone Studies

Advancing our understanding of L-methionine sulfone's role in biology and disease is contingent on the development of more sensitive and specific research tools and methodologies. Current methods for the detection and quantification of L-methionine sulfone often rely on chromatographic techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nsf.govnih.gov These methods are powerful but can be labor-intensive and may lack the spatial resolution needed for cellular imaging.

The development of novel chemical probes could provide new ways to visualize and track L-methionine sulfone in living cells and tissues. mskcc.orgacs.org While fluorescent probes have been developed for methionine sulfoxide reductases, there is a need for probes that can specifically recognize and bind to L-methionine sulfone itself. rsc.org Such tools would be invaluable for studying the subcellular localization and dynamics of this modification.

Future efforts in this area should be directed towards:

High-throughput screening methods: Developing more efficient methods for quantifying L-methionine sulfone in large numbers of biological samples.

Specific antibodies: Generating highly specific antibodies that can recognize L-methionine sulfone within protein sequences, enabling techniques like immunohistochemistry and western blotting.

Chemical probes: Designing and synthesizing novel chemical probes with high affinity and selectivity for L-methionine sulfone for use in cellular imaging and activity-based protein profiling.

The following table outlines some of the current and potential future methodologies for studying L-methionine sulfone.

MethodologyApplicationFuture Development
HPLC and LC-MS/MS Quantification in biological samplesIncreased sensitivity and throughput
Antibodies Detection in fixed tissues and protein blotsDevelopment of highly specific monoclonal antibodies
Chemical Probes Live-cell imaging and proteomic profilingDesign of sulfone-specific fluorescent and affinity probes

By advancing these research tools and methodologies, the scientific community will be better equipped to unravel the complexities of L-methionine sulfone and its impact on health and disease.

Q & A

Basic Research Questions

Q. How can L-Methionine sulfone be synthesized and characterized for experimental use?

  • Methodological Answer : L-Methionine sulfone is synthesized by oxidizing L-Methionine using hydrogen peroxide (H₂O₂). Extended oxidation (e.g., 3 hours at 20°C) ensures complete conversion to the sulfone form . Characterization involves nuclear magnetic resonance (NMR) to confirm chemical shifts (e.g., methylene protons shift from 2.6 ppm in methionine to 3.4 ppm in sulfone) and circular dichroism (CD) spectroscopy to assess conformational changes (e.g., α-helical structure in sulfone vs. disordered conformation in sulfoxide) . Purity is validated via LC/MS, ensuring separation from sulfoxide and sulfoximine derivatives .

Q. What analytical techniques are recommended for distinguishing L-Methionine sulfone from its oxidized derivatives?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (LC/MS) using columns like Ascentis® Express OH5 provides baseline separation of sulfone, sulfoxide, and sulfoximine derivatives. Retention times and mass-to-charge ratios (e.g., m/z differences due to oxidation state) are critical for identification . X-ray absorption near-edge structure (XANES) spectroscopy can further differentiate sulfur oxidation states in complex mixtures, with sulfone-specific spectral features .

Q. How should researchers validate the identity of L-Methionine sulfone in novel compounds?

  • Methodological Answer : For novel compounds, combine elemental analysis (C, H, N, S), NMR (¹H/¹³C), and high-resolution MS to confirm molecular composition. Compare spectroscopic data with reference standards (e.g., saccharin for sulfone groups in XANES) . For peptides, Edman degradation or tandem MS can verify sulfone incorporation at specific residues .

Advanced Research Questions

Q. How does L-Methionine sulfone affect protein conformation and solubility in structural studies?

  • Methodological Answer : Sulfone incorporation reduces hydrophobicity compared to methionine but increases crystallinity due to sulfone-sulfone interactions, leading to α-helical stabilization . However, marginal water solubility may complicate aqueous experiments. To mitigate this, use buffered solutions with chaotropic agents (e.g., urea) or co-solvents (e.g., DMSO) during structural analysis . Contrast with sulfoxide, which is highly water-soluble but disordered .

Q. What role does L-Methionine sulfone play in dynamic metabolic flux analysis (13C-DMFA)?

  • Methodological Answer : As a non-metabolizable analog, L-Methionine sulfone serves as a tracer in ¹³C flux studies to quantify methionine utilization pathways. Isotope enrichment in downstream metabolites (e.g., S-adenosylmethionine) is measured via LC/MS or GC/MS. Computational models (e.g., isotopomer spectral analysis) reconcile tracer incorporation rates with metabolic network dynamics . Ensure isotopic purity (>98%) to avoid confounding signals .

Q. How can researchers reconcile contradictory data on sulfone's conformational stability across studies?

  • Methodological Answer : Discrepancies arise from oxidation protocols and environmental conditions. For example, partial oxidation yields mixed sulfoxide/sulfone populations, altering solubility and conformation. Standardize oxidation conditions (e.g., H₂O₂ concentration, pH) and validate via NMR integration of methylene proton peaks . Use CD spectroscopy to monitor secondary structure changes under varying temperatures or solvent polarities .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing sulfone-related biochemical data?

  • Methodological Answer : For dose-response or time-series data (e.g., enzyme kinetics), use repeated-measures ANOVA with post-hoc tests (e.g., Bonferroni) to adjust for multiple comparisons . For metabolic flux datasets, apply principal component analysis (PCA) to identify variance drivers or machine learning models (e.g., random forests) to predict flux redistribution . Report uncertainties via error propagation from instrument precision (e.g., ±0.1 ppm for NMR) .

Q. How should researchers design isotope tracing experiments using L-Methionine sulfone?

  • Methodological Answer : Optimize tracer concentration to avoid isotopic dilution; start with 10–20% ¹³C-labeled sulfone in cell culture media. Quench metabolism at multiple timepoints using liquid nitrogen or cold methanol. Extract intracellular metabolites and analyze via LC-HRMS, focusing on sulfur-containing intermediates (e.g., cystathionine). Normalize data to internal standards (e.g., L-Cysteic acid) .

Tables for Key Methodological Comparisons

Parameter L-Methionine Sulfone L-Methionine Sulfoxide
Solubility in Water Low (crystalline precipitates) High (fully soluble)
Conformation α-helical (ordered) Disordered
Oxidation Protocol 3 h, 20°C, excess H₂O₂ 30 min, 0°C, H₂O₂
LC/MS Retention Time 8.2 min (Ascentis® OH5, gradient elution) 6.5 min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.